molecular formula C16H13N3OS B2384071 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034206-58-9

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide

Cat. No.: B2384071
CAS No.: 2034206-58-9
M. Wt: 295.36
InChI Key: HWNMXRTYWZPHRM-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide is a heterocyclic compound that combines a thiophene ring, a pyridine ring, and an isonicotinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

It is known that similar compounds can inhibit the growth of mycobacterium tuberculosis . The molecular interactions of these compounds in docking studies reveal their potential for further development .

Biochemical Pathways

It is known that similar compounds can inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.

Pharmacokinetics

It is known that similar compounds can exhibit significant activity against mycobacterium tuberculosis , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

It is known that similar compounds can inhibit the growth of mycobacterium tuberculosis , suggesting that they may induce cellular changes that inhibit the growth and survival of this bacterium.

Action Environment

It is known that similar compounds can exhibit significant activity against mycobacterium tuberculosis , suggesting that they may be effective in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide typically involves the condensation of 2-(thiophen-2-yl)pyridine-3-carbaldehyde with isonicotinamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)nicotinamide: Similar structure but lacks the pyridine ring.

    2-(thiophen-2-yl)pyridine: Contains the thiophene and pyridine rings but lacks the isonicotinamide moiety.

    Isonicotinamide: Contains the isonicotinamide moiety but lacks the thiophene and pyridine rings.

Uniqueness

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide is unique due to its combination of three distinct heterocyclic moieties, which may confer unique biological activities and properties not found in the individual components or simpler analogs.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(12-5-8-17-9-6-12)19-11-13-3-1-7-18-15(13)14-4-2-10-21-14/h1-10H,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNMXRTYWZPHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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